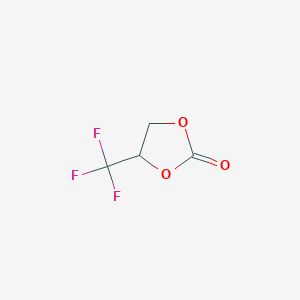

4-(Trifluoromethyl)-1,3-dioxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393522, DTXSID801265386 | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167951-81-7, 167951-80-6 | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)-1,3-dioxolan-2-one

CAS Number: 167951-80-6

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a fluorinated heterocyclic compound with significant potential in advanced materials and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

This compound, also known as (Trifluoromethyl)ethylene Carbonate or 3,3,3-Trifluoropropylene Carbonate, is a colorless to light yellow clear liquid at room temperature. Its trifluoromethyl group imparts unique properties, including enhanced thermal stability and chemical resistance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃F₃O₃ | |

| Molecular Weight | 156.06 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >95.0% (GC) | |

| Boiling Point | 206.6 °C | |

| Density | 1.554 g/cm³ | |

| Flash Point | 76.8 °C | |

| Synonyms | (Trifluoromethyl)ethylene Carbonate, 3,3,3-Trifluoropropylene Carbonate |

Synthesis

Another potential synthetic route is the fluorination of a halogenated precursor, such as 4-chloro-1,3-dioxolan-2-one, although this would be for a related fluorinated, not trifluoromethylated, compound.

Proposed Synthetic Pathway: Cycloaddition of CO₂

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via the cycloaddition of carbon dioxide to 3,3,3-trifluoro-1,2-epoxypropane.

Materials:

-

3,3,3-trifluoro-1,2-epoxypropane

-

High-purity carbon dioxide

-

Catalyst system (e.g., a combination of a Lewis acid such as ZnBr₂ and a nucleophile such as tetrabutylammonium bromide)

-

Anhydrous organic solvent (e.g., toluene or N,N-dimethylformamide)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

The autoclave reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

3,3,3-trifluoro-1,2-epoxypropane, the catalyst system, and the anhydrous solvent are charged into the reactor.

-

The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1-5 MPa).

-

The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

The reaction is monitored for a set period (e.g., 4-24 hours) by analyzing aliquots using techniques like Gas Chromatography (GC) to determine the conversion of the epoxide.

-

After the reaction is complete, the reactor is cooled to room temperature and the excess CO₂ is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of similar 1,3-dioxolan-2-one derivatives,

(Trifluoromethyl)ethylene Carbonate: A Physicochemical Deep Dive for Advanced Research

(Trifluoromethyl)ethylene Carbonate (TFEC) , systematically known as 4-(Trifluoromethyl)-1,3-dioxolan-2-one, is a fluorinated cyclic carbonate that has garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Its unique molecular structure, featuring an electron-withdrawing trifluoromethyl group, imparts a range of desirable physicochemical properties. This technical guide provides an in-depth overview of these properties, complete with available quantitative data, general experimental protocols for their determination, and graphical representations of relevant workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound.

Core Physicochemical Properties

The introduction of the trifluoromethyl group to the ethylene carbonate backbone significantly influences its physical and chemical characteristics. While extensive experimental data for the pure compound remains somewhat elusive in publicly accessible literature, the following tables summarize the currently available information.

| Property | Value | Source |

| Molecular Formula | C4H3F3O3 | |

| Molecular Weight | 156.06 g/mol | |

| CAS Number | 167951-80-6 | |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

Table 1: General Properties of (Trifluoromethyl)ethylene Carbonate

| Property | Value | Temperature (°C) | Pressure | Source |

| Boiling Point | 206.6 °C | [2] | ||

| Density | 1.554 g/mL | [2] | ||

| Flash Point | 76.8 °C | [2] |

Table 2: Physical Properties of (Trifluoromethyl)ethylene Carbonate

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of (Trifluoromethyl)ethylene Carbonate are not widely available. However, based on general knowledge of organic synthesis and analytical techniques for similar compounds, the following outlines provide a foundational understanding of the methodologies likely employed.

Synthesis of (Trifluoromethyl)ethylene Carbonate

A plausible synthetic route to (Trifluoromethyl)ethylene Carbonate would involve the reaction of a suitable trifluoromethyl-substituted epoxide with carbon dioxide, a common method for the synthesis of cyclic carbonates.

General Protocol:

-

Reactant Preparation: 3,3,3-Trifluoro-1,2-epoxypropane and a catalyst (e.g., a quaternary ammonium salt or a metal complex) are charged into a high-pressure reactor.

-

Reaction Conditions: The reactor is pressurized with carbon dioxide and heated to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess CO2 is vented. The crude product is then purified, typically by vacuum distillation, to yield pure (Trifluoromethyl)ethylene Carbonate.

Figure 1: A generalized workflow for the synthesis of (Trifluoromethyl)ethylene Carbonate.

Determination of Physicochemical Properties

The following are generalized protocols for measuring key physicochemical properties.

Density Measurement:

-

A calibrated pycnometer is weighed empty.

-

The pycnometer is filled with the sample of (Trifluoromethyl)ethylene Carbonate, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again at a controlled temperature.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Viscosity Measurement:

-

A calibrated viscometer (e.g., an Ubbelohde or Cannon-Fenske type) is filled with the sample.

-

The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Dielectric Constant Measurement:

-

A dielectric cell is calibrated using a standard substance with a known dielectric constant.

-

The cell is filled with the (Trifluoromethyl)ethylene Carbonate sample.

-

The capacitance of the filled cell is measured using a capacitance bridge at a specific frequency and temperature.

-

The dielectric constant of the sample is calculated from the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell.

Electrochemical Stability Window (ESW) Determination:

-

An electrochemical cell is assembled, typically a three-electrode setup, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li+), and a counter electrode (e.g., lithium foil).

-

The electrolyte consists of a solution of a lithium salt (e.g., LiPF6) in (Trifluoromethyl)ethylene Carbonate.

-

Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed by scanning the potential of the working electrode to anodic and cathodic limits.

-

The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction.[3][4]

Figure 2: A workflow for determining the electrochemical stability window (ESW) of (Trifluoromethyl)ethylene Carbonate.

Conclusion

(Trifluoromethyl)ethylene Carbonate stands out as a promising compound with unique properties conferred by its trifluoromethyl group. The data and generalized protocols presented in this guide offer a foundational resource for researchers. However, it is crucial to note the limited availability of comprehensive, experimentally verified data in the public domain. Further rigorous experimental investigation is necessary to fully elucidate the physicochemical profile of this compound and unlock its full potential in various advanced applications.

References

Synthesis of 3,3,3-Trifluoropropylene Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 3,3,3-Trifluoropropylene Carbonate (TFPC), a crucial component in advanced lithium-ion battery electrolytes and a valuable intermediate in organic synthesis.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

3,3,3-Trifluoropropylene Carbonate (TFPC), also known as 4-(Trifluoromethyl)-1,3-dioxolan-2-one, is a fluorinated cyclic carbonate that has garnered significant interest due to its unique physicochemical properties.[1][3] Its high dielectric constant, low melting point, and excellent electrochemical stability make it a superior co-solvent or additive in electrolytes for high-voltage lithium-ion batteries, contributing to improved safety, cycle life, and performance.[1][4][5] The trifluoromethyl group enhances the oxidative stability of the molecule, a critical factor in next-generation energy storage devices.[4] This guide focuses on the most prevalent and well-documented synthetic methodologies for obtaining high-purity TFPC.

Core Synthesis Routes

The most established and widely reported method for synthesizing TFPC is a two-step process commencing from 3,3,3-trifluoro-1,2-epoxypropane (TFPO).[6] An alternative, more environmentally friendly approach utilizing continuous flow chemistry has also been developed.[7]

Two-Step Synthesis from 3,3,3-Trifluoro-1,2-epoxypropane (TFPO)

This common pathway involves the initial hydrolysis of the epoxide to the corresponding diol, followed by cyclization with a phosgene equivalent to yield the target carbonate.

Logical Flow of the Two-Step Synthesis:

Caption: General workflow for the two-step synthesis of TFPC.

The initial step involves the ring-opening of the epoxide to form 3,3,3-trifluoro-1,2-propanediol.

Experimental Protocol:

-

Combine 112 g of 3,3,3-trifluoro-1,2-epoxypropane with 110 mL of a 0.1 mol/L aqueous hydrochloric acid solution in a suitable reaction vessel.[6]

-

Add 0.2 g of a perfluorosulfonic acid resin to the mixture.[6]

-

Heat the reaction mixture to 40°C and maintain this temperature for 4 hours with stirring.[6]

-

After the reaction period, allow the mixture to cool to room temperature.[6]

-

Neutralize the mixture by adding a 10% mass fraction potassium hydroxide solution until the pH reaches 7.0.[6]

-

Allow the neutralization reaction to proceed for 35 minutes.[6]

-

Purify the resulting 3,3,3-trifluoro-1,2-propanediol by reduced-pressure distillation, followed by filtration and fractionation.[6]

Quantitative Data for Hydrolysis Step:

| Parameter | Value | Reference |

| Yield of Diol | 93.54% | [6] |

The diol is then reacted with a carbonylating agent, such as triphosgene or carbonyl diimidazole (CDI), to form the cyclic carbonate.

Experimental Workflow for Carbonylation:

Caption: Detailed workflow for the carbonylation step.

Experimental Protocol (using Triphosgene):

-

In a reaction vessel, dissolve 110 g of the 3,3,3-trifluoro-1,2-propanediol obtained in the previous step and a specified amount of triphosgene (see table below) in 1200 mL of tetraethylene glycol dimethyl ether.[6]

-

Add a specified amount of tetrabutylammonium bromide to the mixture.[6]

-

Cool the reaction vessel in an ice bath to 0°C.[6]

-

While stirring, add a specified amount of triethylamine dropwise to the mixture.[6]

-

Monitor the progress of the reaction by gas chromatography (GC) until the 3,3,3-trifluoro-1,2-propanediol is no longer detected.[6]

-

Once the reaction is complete, filter the mixture.[6]

-

Purify the filtrate by rectification under reduced pressure to obtain the final product, 3,3,3-trifluoropropylene carbonate.[6]

Quantitative Data for Carbonylation with Triphosgene:

| Embodiment | 3,3,3-Trifluoro-1,2-propanediol (g) | Triphosgene (g) | Tetrabutylammonium bromide (g) | Triethylamine (g) | Overall Yield of TFPC (%) | Purity (%) | Reference |

| 1 | 110 | 84 | 545 | 250 | 85.7 | up to 99.95 | [6] |

| 2 | 110 | 51 | 800 | 172 | 86.3 | up to 99.95 | [6] |

| 3 | 110 | 62 | 610 | 190 | 87.1 | up to 99.95 | [6] |

Experimental Protocol (using Carbonyl Diimidazole - CDI):

-

Flush a glass reactor equipped with a drain valve, internal temperature probe, addition port, condenser, and gas inlet with nitrogen.

-

Charge the reactor with carbonyl diimidazole (CDI) and methyl tert-butyl ether (MTBE) and heat to approximately 50°C.

-

Add a solution of trifluoropropylene glycol at a rate of 2-3 mL/min.

-

Maintain the reactor temperature at about 50°C overnight.

-

Cool the reactor to 5°C for a period of 3 hours.

-

Further purification steps, though not detailed in the source, would typically involve filtration to remove precipitated imidazole and vacuum distillation of the filtrate to isolate the TFPC.

Continuous Flow Synthesis

A "green" and 100% atom-efficient synthesis of TFPC has been developed by Argonne National Laboratory.[7] This method utilizes continuous flow chemistry, which offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability.[7] The process starts with 3,3,3-trifluoropropylene oxide (TFPO) and is designed to minimize waste and carbon footprint.[7] While the specific experimental parameters for this continuous flow process are not publicly detailed, it represents a significant advancement in the sustainable production of TFPC.[7]

Conceptual Diagram of Continuous Flow Synthesis:

Caption: Simplified concept of the continuous flow synthesis of TFPC.

Conclusion

The synthesis of 3,3,3-Trifluoropropylene Carbonate is well-established, with the two-step method from 3,3,3-trifluoro-1,2-epoxypropane being the most thoroughly documented approach, offering high yields and purity. The provided protocols and quantitative data serve as a valuable resource for researchers in the field. The development of continuous flow methodologies highlights a progressive step towards more sustainable and efficient chemical manufacturing. As the demand for high-performance energy storage solutions grows, robust and scalable synthesis routes for key electrolyte components like TFPC will continue to be of paramount importance.

References

- 1. 3,3,3-TRIFLUOROPROPYLENE CARBONATE [intersurfchem.net]

- 2. leapchem.com [leapchem.com]

- 3. innospk.com [innospk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,3,3-Trifluoropropylene carbonate [myskinrecipes.com]

- 6. Synthesis method of 3,3,3-trifluoropropene carbonate - Eureka | Patsnap [eureka.patsnap.com]

- 7. www1.eere.energy.gov [www1.eere.energy.gov]

In-Depth Technical Guide: Spectroscopic Data of 4-(Trluoromethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)-1,3-dioxolan-2-one (CAS Number: 167951-80-6). The information presented herein is essential for the characterization, identification, and quality control of this fluorinated carbonate, which is of growing interest in various fields, including its use as an electrolyte component in high-voltage lithium-ion batteries.[1][2]

Molecular Structure and Properties

Chemical Formula: C₄H₃F₃O₃

Molecular Weight: 156.06 g/mol

Appearance: Colorless to light yellow clear liquid.[3][4][5]

Boiling Point: 206.6 °C[5]

Density: 1.554 g/mL[5]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published in publicly accessible literature, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar fluorinated cyclic carbonates and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Multiplet | 1H | CH |

| ~4.0 - 4.5 | Multiplet | 2H | CH₂ |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The multiplicity of the signals will be complex due to coupling with both neighboring protons and the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C=O (Carbonyl) |

| ~120 - 125 (quartet) | CF₃ |

| ~70 - 75 | CH |

| ~65 - 70 | CH₂ |

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -80 | Doublet of doublets | CF₃ |

Note: The chemical shift is referenced to CFCl₃. The signal will be split by the adjacent proton on the dioxolane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 - 1830 | Strong | C=O stretch (cyclic carbonate) |

| ~1100 - 1300 | Strong | C-F stretch (trifluoromethyl group) |

| ~1000 - 1200 | Strong | C-O stretch (dioxolane ring) |

| ~2900 - 3000 | Weak-Medium | C-H stretch (aliphatic) |

Note: The strong absorption band for the carbonyl group is characteristic of the cyclic carbonate structure. The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectral Data

| m/z | Interpretation |

| 156 | Molecular ion (M⁺) |

| 87 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 44 | [CO₂]⁺ |

Note: The fragmentation pattern will likely show the loss of the trifluoromethyl group and the decarboxylation of the cyclic carbonate ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is completely dissolved to obtain a homogeneous solution.[6]

-

For quantitative analysis, an internal standard with a known concentration can be added.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer with a proton broadband decoupler.

-

A larger sample concentration (20-50 mg) may be required for a good signal-to-noise ratio.

-

Typical parameters include a 45-degree pulse width, a longer acquisition time, and a relaxation delay of 2-10 seconds.

-

Chemical shifts are referenced to the solvent peak or TMS.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

No proton decoupling is necessary to observe the coupling with the adjacent proton.

-

Chemical shifts are typically referenced to an external standard such as CFCl₃ (0.00 ppm).[7]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.[10]

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the complete spectroscopic characterization of the target compound.

Caption: Relationship between the molecule, spectroscopic probes, and derived information.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. preprints.org [preprints.org]

- 5. lzchemical.com [lzchemical.com]

- 6. organomation.com [organomation.com]

- 7. colorado.edu [colorado.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 10. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(trifluoromethyl)-1,3-dioxolan-2-one. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from analogous structures and established spectroscopic principles to offer a comprehensive interpretation. This document is intended to assist researchers in identifying and characterizing this compound, and to serve as a reference for the spectroscopic analysis of related fluorinated small molecules. The guide includes predicted chemical shifts, coupling constants, and detailed experimental protocols for acquiring such data.

Introduction

This compound, also known as (trifluoromethyl)ethylene carbonate, is a fluorinated cyclic carbonate. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for studying its reactivity and interactions in various applications, including as a potential electrolyte component in batteries or as a synthetic intermediate. This guide provides a predictive analysis of its NMR features.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including other 1,3-dioxolan-2-ones and molecules bearing a trifluoromethyl group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-4 | 4.8 - 5.2 | dddd | ³JH4-H5a ≈ 7-9 Hz, ³JH4-H5b ≈ 5-7 Hz, ³JH4-F ≈ 5-7 Hz, ⁴JH4-F ≈ 1-2 Hz | The methine proton at the C-4 position is adjacent to the electron-withdrawing trifluoromethyl group and the ring oxygen, leading to a downfield shift. It is expected to couple with the two diastereotopic protons at C-5 and the three fluorine atoms of the CF₃ group. |

| H-5a | 4.6 - 4.9 | dd | ²JH5a-H5b ≈ 10-12 Hz, ³JH5a-H4 ≈ 7-9 Hz | One of the diastereotopic methylene protons at the C-5 position. It will exhibit geminal coupling with H-5b and vicinal coupling with H-4. |

| H-5b | 4.3 - 4.6 | dd | ²JH5a-H5b ≈ 10-12 Hz, ³JH5b-H4 ≈ 5-7 Hz | The other diastereotopic methylene proton at the C-5 position, with geminal coupling to H-5a and vicinal coupling to H-4. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| C-2 (C=O) | 154 - 158 | s | - | The carbonyl carbon of the carbonate group is expected in this region. |

| CF₃ | 120 - 125 | q | ¹JC-F ≈ 270-280 Hz | The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling with the three fluorine atoms. |

| C-4 | 75 - 80 | q | ²JC-F ≈ 30-35 Hz | The carbon atom attached to the CF₃ group will be shifted downfield and will appear as a quartet due to the two-bond coupling with the fluorine atoms. |

| C-5 | 65 - 70 | t | ³JC-F ≈ 3-5 Hz | The methylene carbon will be influenced by the adjacent oxygen and will show a small coupling to the fluorine atoms (three-bond coupling). |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆. CDCl₃ is a common first choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If the solvent peak is used for referencing, ensure its chemical shift is correctly calibrated.

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for ¹H NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for routine ¹³C NMR to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of about 220-250 ppm is standard for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to TMS or the residual solvent peak.

-

Visualizations

Molecular Structure and Atom Numbering

19F NMR Analysis of Fluorinated Organic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the ability to precisely characterize these fluorinated compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of ¹⁹F NMR for the analysis of fluorinated organic compounds.

Core Principles of ¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its intrinsic properties.[1] It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] This high sensitivity allows for rapid data acquisition, comparable to proton NMR.[2]

A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, typically spanning from +200 to -200 ppm relative to the common reference standard, trichlorofluoromethane (CFCl₃).[1][2] This broad dispersion minimizes signal overlap, a common challenge in ¹H NMR, making the analysis of complex molecules and mixtures more straightforward.[3][4]

Several factors influence the ¹⁹F chemical shift, providing rich structural information:

-

Electronic Effects: The high electronegativity of fluorine makes its chemical shift highly sensitive to the local electronic environment. Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups result in an upfield shift (shielding).[1]

-

Bonding and Hybridization: The chemical shift of a fluorine atom varies depending on the hybridization of the carbon atom to which it is attached (sp³, sp², or sp).[1]

-

Solvent Effects: The polarity of the solvent can influence the electronic environment and thus the chemical shift of the fluorine nucleus.[2][5]

Experimental Protocols

A successful ¹⁹F NMR analysis hinges on meticulous experimental design and execution, from sample preparation to data acquisition and processing.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Solvent Selection: The choice of a deuterated solvent is crucial for the spectrometer's field-frequency lock. The solvent should fully dissolve the analyte and be chemically inert. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).[6][7]

-

Concentration: For typical ¹H or ¹⁹F NMR experiments, a concentration of 2-10 mg of the compound dissolved in 0.6-0.7 mL of solvent is recommended.[8] For quantitative NMR (qNMR), a concentration of at least 0.1 M is often used to ensure a good signal-to-noise ratio.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard is added to the sample. The internal standard should be a fluorinated compound that is stable, does not react with the sample, and has a resonance that is well-resolved from the analyte signals.[9]

-

Filtration: To ensure the best possible resolution, the sample solution should be free of any particulate matter. Filtering the solution through a pipette plugged with cotton or glass wool into the NMR tube is recommended.[8]

Data Acquisition

The following sections outline the key parameters for acquiring high-quality 1D and 2D ¹⁹F NMR spectra.

One-dimensional ¹⁹F NMR is the most common experiment and provides fundamental information about the number and electronic environment of fluorine atoms in a molecule.

Table 1: Typical Acquisition Parameters for 1D ¹⁹F NMR

| Parameter | Recommended Value/Setting | Purpose |

| Pulse Angle | 30° or 90° | A 30° pulse is often used for faster repetition rates in qualitative analysis, while a 90° pulse provides maximum signal for a single scan and is crucial for quantitative measurements.[10] |

| Spectral Width (SW) | Sufficient to cover all expected ¹⁹F signals (e.g., 200-300 ppm) | Prevents aliasing (folding) of peaks from outside the spectral window.[11] |

| Acquisition Time (AT) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 1-2 seconds (qualitative); ≥ 5 x T₁ (quantitative) | Allows for the relaxation of the nuclear spins back to equilibrium. For accurate quantification, a longer delay is essential.[12] |

| Number of Scans (NS) | 16 to 64 (or more for dilute samples) | Signal-to-noise ratio improves with the square root of the number of scans. |

| Decoupling | ¹H decoupling (optional) | Simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets. For quantitative analysis, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[13] |

Two-dimensional NMR experiments provide valuable information about the connectivity between different nuclei.

Table 2: Common 2D NMR Experiments Involving ¹⁹F

| Experiment | Information Provided |

| ¹H-¹⁹F HETCOR/HSQC | Correlation between directly bonded or through-space coupled protons and fluorine atoms.[12] |

| ¹H-¹⁹F TOCSY-HETCOR | Extends the correlation to protons that are part of the same spin system but not directly coupled to the fluorine atom.[14] |

| ¹⁹F-¹³C HMBC | Correlation between fluorine and carbon atoms over two to four bonds, revealing long-range connectivity.[14][15] |

Data Processing

Once the raw data (Free Induction Decay, FID) is acquired, it must be processed to generate the final spectrum.

Table 3: Standard ¹⁹F NMR Data Processing Steps

| Step | Description |

| Apodization (Window Function) | Multiplication of the FID by a mathematical function (e.g., exponential) to improve the signal-to-noise ratio or resolution. A line broadening of 0.3-1.0 Hz is common.[12] |

| Fourier Transformation (FT) | Converts the time-domain data (FID) into the frequency-domain spectrum.[16] |

| Phase Correction | Adjusts the phase of the signals to be purely absorptive (positive peaks). This can be done automatically or manually.[12][17] |

| Baseline Correction | Corrects for any distortions in the baseline of the spectrum.[11][12] |

| Referencing | The chemical shift axis is calibrated relative to a known reference standard, typically CFCl₃ at 0 ppm.[12] |

| Integration | The area under each peak is calculated, which is proportional to the number of fluorine nuclei it represents. This is the basis of quantitative analysis.[9] |

Quantitative ¹⁹F NMR (qNMR)

Quantitative NMR is a powerful technique for determining the concentration or purity of a substance without the need for identical reference standards.[18] ¹⁹F qNMR offers several advantages over ¹H qNMR, primarily due to the wider chemical shift range which reduces the likelihood of signal overlap with impurities or excipients.[9]

For accurate and precise quantitative results, several experimental parameters must be carefully optimized:

-

Relaxation Delay (D1): This is the most critical parameter. To ensure complete relaxation of all nuclei, the relaxation delay should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal in the spectrum.[13]

-

Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation across the entire spectral width.[10]

-

Nuclear Overhauser Effect (NOE): To avoid intensity distortions due to the NOE, inverse-gated decoupling is employed. In this technique, the ¹H decoupler is only switched on during the acquisition of the FID.[13]

Data Presentation

The following tables summarize typical ¹⁹F NMR chemical shifts and coupling constants for various fluorinated organic functional groups. These values are approximate and can be influenced by the specific molecular structure and experimental conditions.

Table 4: Typical ¹⁹F Chemical Shift Ranges (relative to CFCl₃)

| Type of Compound | Chemical Shift Range (ppm) |

| -F-C=O | -70 to -20 |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

| Data sourced from[1][19] |

Table 5: Typical ¹⁹F-¹H and ¹⁹F-¹⁹F Coupling Constants (J)

| Coupled Nuclei | Example Structure | Typical J-Value (Hz) |

| ²JHF | H-C-F | 45 - 80 |

| ³JHF (vicinal) | H-C-C-F | 0 - 30 |

| ²JFF (geminal) | F -C-F | 150 - 350 |

| ³JFF (vicinal) | F -C-C-F | 0 - 20 |

| ⁴JFF | F -C-C-C-F | 0 - 10 |

| Data sourced from[20][21] |

Table 6: Representative ¹⁹F Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times

| Compound Type | T₁ (s) | T₂ (ms) |

| Small organic molecule (e.g., terminal CF₃) | ~2.2 | - |

| Fluorinated groups combined with Gd³⁺ | 0.0133 | 8.6 |

| Fluorinated groups combined with Dy³⁺ | 0.2066 | 77.3 |

| Fluorinated groups combined with Tb³⁺ | 0.4681 | 186.9 |

| Fluorinated groups combined with Eu³⁺ | 1.380 | 1177 |

| Data sourced from[10] |

Visualizing Workflows and Concepts

Graphical representations of workflows and logical relationships can greatly aid in understanding the process of ¹⁹F NMR analysis.

Caption: General workflow for ¹⁹F NMR analysis.

Caption: Key steps for quantitative ¹⁹F NMR.

Caption: Decision tree for selecting ¹⁹F NMR experiments.

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful analytical technique that provides invaluable insights into the structure, dynamics, and quantity of fluorinated organic compounds. Its high sensitivity, wide chemical shift range, and the wealth of information derived from chemical shifts and coupling constants make it an essential tool in the arsenal of researchers and scientists in drug development and beyond. By following rigorous experimental protocols and leveraging the full spectrum of 1D and 2D NMR experiments, detailed molecular characterization can be achieved, accelerating the pace of discovery and innovation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. depts.washington.edu [depts.washington.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. chemrxiv.org [chemrxiv.org]

- 9. acgpubs.org [acgpubs.org]

- 10. F19 detection [nmr.chem.ucsb.edu]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 21. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physical properties of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (CAS No. 167951-80-6), a fluorinated building block used in chemical synthesis. The information is compiled from various safety data sheets to ensure a thorough understanding for laboratory and development applications.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experiments, understanding its behavior in different environments, and ensuring safe storage.

| Property | Value | Unit |

| Molecular Formula | C4H3F3O3 | - |

| Molecular Weight | 156.06 | g/mol |

| Appearance | Colorless to Light Yellow Liquid | - |

| Boiling Point | 206.6 | °C at 760 mmHg |

| Density | 1.554 | g/cm³ |

| Flash Point | 76.8 | °C |

| Vapor Pressure | 0.235 | mmHg at 25°C |

| Refractive Index | 1.356 | - |

| Purity | >95.0 | % (GC) |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Warning | GHS07 (Exclamation mark) |

| Skin Irritation | H315: Causes skin irritation.[1] | Warning | GHS07 (Exclamation mark) |

| Skin Sensitization | H317: May cause an allergic skin reaction. | Warning | GHS07 (Exclamation mark) |

| Flammable Liquid | H227: Combustible liquid.[2] | Warning | None |

Experimental Protocols

While the specific studies for this compound are not publicly detailed, the data presented in safety data sheets are derived from standardized experimental protocols. The following are representative methodologies for the key data points.

Determination of Flash Point

The flash point is typically determined using a standardized method like the Pensky-Martens closed-cup test (ASTM D93) or a similar closed-cup method.

Methodology:

-

A sample of the substance is placed in a test cup.

-

The cup is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Determination of Acute Dermal Irritation/Corrosion

This is typically assessed using the OECD Test Guideline 404.

Methodology:

-

The test substance is applied to a small area of the skin (typically on a rabbit).

-

The treated area is covered with a gauze patch.

-

After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is washed.

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.

Determination of Acute Eye Irritation/Corrosion

This is typically assessed using the OECD Test Guideline 405.

Methodology:

-

A small, measured amount of the test substance is applied into one eye of a test animal (typically a rabbit). The other eye remains untreated as a control.

-

The eyes are observed for effects on the cornea, iris, and conjunctiva at specific intervals after application.

-

The effects are scored according to a standardized system to determine the level of irritation.

Safety and Handling

Proper handling and storage are critical to ensure safety in a laboratory environment. The following workflows outline the recommended procedures for personal protection, first aid, and spill response.

Personal Protective Equipment (PPE) Workflow

Caption: Recommended Personal Protective Equipment (PPE) for handling.

First Aid Response Protocol

This protocol outlines the immediate steps to be taken in case of accidental exposure.

Caption: First aid measures for different routes of exposure.

Spill Containment and Cleanup Procedure

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

References

In-depth Technical Guide: Theoretical Studies on the Molecular Structure of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive overview of the methodologies for theoretical and experimental investigation of the molecular structure of 4-(Trifluoromethyl)-1,3-dioxolan-2-one.

Preamble: A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific theoretical studies or detailed experimental structural analyses for this compound. While the compound is commercially available and its utility in material science is recognized, its specific molecular geometry, conformational analysis, and electronic properties have not been extensively reported. This guide, therefore, outlines the established theoretical and experimental protocols that would be employed to characterize this molecule, providing a roadmap for future research.

Theoretical Framework for Molecular Structure Elucidation

To determine the molecular structure of this compound, a computational chemistry approach is indispensable. Density Functional Theory (DFT) has proven to be a highly accurate and efficient method for studying the electronic structure and geometry of organic molecules, including dioxolane derivatives.

Computational Methodology

A typical computational protocol for investigating the molecular structure of this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software.

-

Conformational Search: A systematic search for all possible low-energy conformations of the molecule is performed. This is crucial for five-membered rings, which can adopt various puckered conformations.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Property Calculations: A range of molecular properties are calculated for the most stable conformer(s), including:

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Mulliken and Natural Bond Orbital (NBO) atomic charges, dipole moment, and frontier molecular orbitals (HOMO and LUMO).

-

Spectroscopic Properties: NMR chemical shifts (using the GIAO method), and vibrational frequencies.

-

Hypothetical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow for a comprehensive theoretical study of this compound.

Experimental Protocols for Synthesis and Structural Characterization

While no specific synthesis and characterization papers for this compound were identified, a plausible synthetic route and the necessary characterization techniques can be outlined based on established organic chemistry principles.

Proposed Synthesis

The synthesis of this compound could potentially be achieved through the reaction of 3,3,3-trifluoro-1,2-propanediol with a suitable carbonylating agent, such as phosgene, triphosgene, or a dialkyl carbonate in the presence of a catalyst.

Hypothetical Experimental Protocol:

-

Reaction Setup: A solution of 3,3,3-trifluoro-1,2-propanediol in an aprotic solvent (e.g., dichloromethane, toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A carbonylating agent (e.g., triphosgene) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C). A base (e.g., pyridine, triethylamine) is often added to neutralize the acidic byproducts.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a mild acidic solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Structural Characterization Techniques

The synthesized and purified this compound would be characterized using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and connectivity of hydrogen atoms.

-

¹³C NMR would identify the carbon skeleton of the molecule.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretch of the cyclic carbonate.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique would provide the most accurate and unambiguous determination of the solid-state molecular structure, including precise bond lengths and angles.

Integration of Theoretical and Experimental Data

A robust understanding of the molecular structure of this compound is achieved by integrating the theoretical calculations with experimental data.

The Advent of Trifluoromethylated Cyclic Carbonates: A Technical Guide to Their Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of trifluoromethylated cyclic carbonates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the evolution of synthetic methodologies, quantitative data, and detailed experimental protocols for this important class of organofluorine compounds.

The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their chemical and physical properties, leading to applications in pharmaceuticals, agrochemicals, and materials science. Trifluoromethylated cyclic carbonates, in particular, have emerged as valuable building blocks and intermediates. This guide traces the historical development of their synthesis and provides a practical resource for their preparation in the laboratory.

A Historical Perspective: From Early Fluorination to Modern Synthesis

The journey to trifluoromethylated cyclic carbonates is rooted in the broader history of organofluorine chemistry. Early pioneering work in the late 19th and early 20th centuries by chemists like Frédéric Swarts laid the foundation for the introduction of fluorine into organic molecules. Swarts' development of methods to replace other halogens with fluorine using reagents like antimony trifluoride was a critical first step.[1]

While the precise first synthesis of a trifluoromethylated cyclic carbonate is not definitively documented in a single seminal paper, their development is intrinsically linked to the synthesis of trifluoromethylated epoxides. The reaction of these epoxides with carbon dioxide represents a primary route to the corresponding cyclic carbonates.

Modern synthetic methods have focused on improving efficiency, selectivity, and environmental compatibility. Key approaches that have been developed include:

-

Cycloaddition of CO2 to Trifluoromethylated Epoxides: This is the most common and direct route. Various catalytic systems have been developed to facilitate this reaction, including metal-based catalysts and organocatalysts. The reaction typically involves the activation of the epoxide by a catalyst, followed by nucleophilic attack of carbon dioxide.[2][3][4]

-

Palladium-Promoted Reactions: More recent methods have utilized palladium catalysts to synthesize trifluoromethylated cyclic carbonates from tertiary trifluoromethylated propargylic alcohols and sodium carbonate.[5]

-

Halogen Exchange: The synthesis of fluorinated 1,3-dioxolan-2-ones can be achieved by reacting a halogenated precursor (e.g., chloro-substituted) with a fluorinating agent.[6]

Key Synthetic Pathways and Methodologies

The synthesis of trifluoromethylated cyclic carbonates primarily revolves around the [3+2] cycloaddition of carbon dioxide with a corresponding trifluoromethylated epoxide. A general representation of this key reaction is depicted below.

Caption: General reaction scheme for the synthesis of trifluoromethylated cyclic carbonates.

Quantitative Data on the Synthesis of this compound

The following table summarizes key quantitative data from various synthetic methods for the preparation of this compound, a representative trifluoromethylated cyclic carbonate.

| Catalyst/Reagents | Co-catalyst/Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

| LiBr | Acetone | 65 | - | - | 81-91 | |

| Zn(betaine)2Br2 | - | 30 | 1 | - | High | [7] |

| Nicotinamidium Halide | - | 80 | - | - | - | [8][9] |

| Ti(III) complex | [NBu4I] | Ambient | 1 | - | High | [10] |

| Dicationic Ionic Liquids / ZnBr2 | - | 50-110 | - | - | - | [11] |

| Niobium Complexes | - | 100 | 10 | 2 | >99 | [4] |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate | - | 110 | - | 6 | High | [2][3] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the cycloaddition of 3,3,3-trifluoropropylene oxide with carbon dioxide, based on common methodologies.

Synthesis of this compound

Materials:

-

3,3,3-Trifluoropropylene oxide

-

Carbon dioxide (gas or supercritical fluid)

-

Catalyst (e.g., Lithium bromide)

-

Solvent (e.g., Acetone)

-

High-pressure reactor

Procedure:

-

A high-pressure reactor is charged with 3,3,3-trifluoropropylene oxide and the chosen catalyst (e.g., LiBr) in a suitable solvent (e.g., acetone).

-

The reactor is sealed and purged with low-pressure carbon dioxide.

-

The reactor is then pressurized with carbon dioxide to the desired pressure and heated to the reaction temperature (e.g., 65 °C).

-

The reaction mixture is stirred for the specified time.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Characterization Data for this compound:

-

¹H NMR: Spectral data will show characteristic shifts for the protons on the carbonate ring.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon and the carbons of the dioxolane ring, with splitting patterns due to the fluorine atoms.[12]

-

¹⁹F NMR: A characteristic signal for the trifluoromethyl group will be observed.[13][14][15]

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) of the cyclic carbonate will be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product will be observed.

Caption: A typical experimental workflow for the synthesis of trifluoromethylated cyclic carbonates.

Conclusion

The synthesis of trifluoromethylated cyclic carbonates has evolved significantly from the early days of organofluorine chemistry. The development of efficient catalytic systems for the cycloaddition of carbon dioxide to trifluoromethylated epoxides has made these valuable compounds more accessible. This guide provides a foundational understanding of the history, synthesis, and characterization of this important class of molecules, serving as a valuable resource for researchers in the field. Further research in this area is expected to focus on the development of even more sustainable and efficient catalytic systems.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ionike.com [ionike.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. US20110244313A1 - Fluorinated Cyclic Carbonates and Compositions Thereof - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. epfl.ch [epfl.ch]

- 13. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a fluorinated cyclic carbonate of interest in various fields, including its application as an electrolyte solvent in lithium-ion batteries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and presents a generalized, robust experimental protocol for determining the solubility of organic compounds in organic solvents.

Introduction to this compound

This compound, also known as trifluoromethyl ethylene carbonate, is a chemically stable, colorless liquid. Its properties, particularly its stability and solvating capabilities for lithium salts, have led to its investigation as a component in non-aqueous electrolytes for batteries. Understanding its solubility in various organic solvents is crucial for its application in formulations and for predicting its behavior in different chemical environments.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Family | Specific Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Ethers | Ether | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Esters | Ethyl Acetate | Soluble[1] |

| Amides | Dimethyl Formamide | Soluble[1] |

| Sulfoxides | Dimethyl Sulfoxide | Soluble[1] |

| Nitriles | Acetonitrile | Soluble[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent is the shake-flask method. This method is reliable and widely used for its accuracy. Below is a detailed, generalized protocol that can be adapted to determine the quantitative solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute the saturated solution with a known amount of the pure solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC, NMR) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

-

Logical Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathway Analogy: Factors Influencing Solubility

While not a biological signaling pathway, the factors influencing solubility can be represented in a similar logical diagram to illustrate their interplay.

Caption: Key factors that govern the solubility of a compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in various applications. While quantitative data remains scarce in public literature, its qualitative solubility in common polar aprotic and protic solvents is established. For researchers and professionals requiring precise solubility data, the detailed shake-flask method provided in this guide offers a reliable and universally accepted approach for its determination. This protocol, combined with an understanding of the factors influencing solubility, will enable the generation of crucial data for formulation development and chemical process design.

References

Methodological & Application

Synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one from 3,3,3-trifluoro-1,2-epoxypropane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a valuable building block in pharmaceutical and materials science, from the cycloaddition of carbon dioxide (CO₂) to 3,3,3-trifluoro-1,2-epoxypropane. The synthesis is a prime example of green chemistry, utilizing CO₂ as a C1 feedstock. This protocol will focus on catalytic systems that have demonstrated high efficiency and selectivity for this transformation, including zinc-based catalysts and organocatalytic systems.

Introduction

The incorporation of trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for introducing the trifluoromethyl moiety into larger, more complex structures. The synthesis of this compound via the cycloaddition of CO₂ to 3,3,3-trifluoro-1,2-epoxypropane is an atom-economical and environmentally benign approach. This reaction is typically catalyzed by various systems, including metal complexes and organocatalysts, often in the presence of a co-catalyst.

Reaction Principle

The fundamental reaction involves the ring-opening of the epoxide, 3,3,3-trifluoro-1,2-epoxypropane, by a nucleophilic catalyst, followed by the insertion of carbon dioxide and subsequent intramolecular cyclization to form the five-membered cyclic carbonate, this compound.

Reaction Scheme:

Experimental Protocols

This section details two effective protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Zinc-Based Catalysis

Zinc-based catalysts, often in combination with a nucleophilic co-catalyst, have shown excellent activity for the cycloaddition of CO₂ to epoxides.

Materials:

-

3,3,3-trifluoro-1,2-epoxypropane

-

Zinc(II) iodide (ZnI₂)

-

Tetrabutylammonium bromide (TBAB)

-

Dry toluene

-

Carbon dioxide (high purity)

-

High-pressure stainless steel autoclave with magnetic stirring

Procedure:

-

Reactor Setup: A dry 50 mL stainless steel autoclave equipped with a magnetic stir bar is charged with zinc iodide (specific molar percentage, see table) and tetrabutylammonium bromide (specific molar percentage, see table).

-

Solvent and Substrate Addition: Dry toluene (10 mL) and 3,3,3-trifluoro-1,2-epoxypropane (10 mmol) are added to the autoclave under an inert atmosphere (e.g., nitrogen or argon).

-

Pressurization and Reaction: The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (see table). The reaction mixture is heated to the specified temperature with vigorous stirring for the designated reaction time.

-

Work-up and Purification:

-

After the reaction, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented.

-

The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

-

Characterization: The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Organocatalysis

Metal-free organocatalytic systems provide a greener alternative for the synthesis of cyclic carbonates. A combination of a hydrogen bond donor and a nucleophile is often employed.

Materials:

-

3,3,3-trifluoro-1,2-epoxypropane

-

1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

-

Carbon dioxide (high purity)

-

High-pressure stainless steel autoclave with magnetic stirring

Procedure:

-

Reactor Setup: A dry 50 mL stainless steel autoclave equipped with a magnetic stir bar is charged with 1-butyl-3-methylimidazolium bromide (specific molar percentage, see table).

-

Substrate Addition: 3,3,3-trifluoro-1,2-epoxypropane (10 mmol) is added to the autoclave. This reaction is often performed under solvent-free conditions.

-

Pressurization and Reaction: The autoclave is sealed and pressurized with carbon dioxide to the desired pressure. The mixture is then heated to the specified temperature with vigorous stirring for the indicated time.

-

Work-up and Purification:

-

After cooling and venting the reactor, the product can be directly isolated from the ionic liquid catalyst by vacuum distillation.

-

Alternatively, the reaction mixture can be extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent removed under reduced pressure. The ionic liquid can often be recycled.

-

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific catalyst system and reaction conditions. One study reports achieving a yield of over 90% for the cycloaddition of CO2 to trifluoropropylene oxide.[1]

Table 1: Zinc-Based Catalytic Systems

| Catalyst | Co-catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Solvent | Yield (%) |

| ZnI₂ | TBAB | 100-120 | 1-2 | 6-12 | Toluene | High |

| Zn(salphen) | NBu₄Br | 80-100 | 1 | 8-16 | Neat | Good to High |

Table 2: Organocatalytic Systems

| Catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Conditions | Yield (%) |

| [BMIM]Br | 100-130 | 1-3 | 4-10 | Solvent-free | High |

| TBAI | 120 | 2 | 12 | Solvent-free | Good |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle Diagramdot

References

Application Notes and Protocols for 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) as a Lithium-Ion Battery Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) as a functional electrolyte additive in lithium-ion batteries (LIBs). The inclusion of detailed experimental protocols is intended to enable researchers to replicate and build upon existing findings.

Introduction

Electrolyte additives are crucial for enhancing the performance, lifespan, and safety of lithium-ion batteries. They are typically added in small quantities to the main electrolyte solution to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. An effective SEI layer is essential as it allows the transport of lithium ions while preventing the decomposition of the electrolyte on the electrode surface.

Fluorinated compounds are of particular interest as electrolyte additives due to the strong electron-withdrawing nature of fluorine, which can lead to the formation of a robust, LiF-rich SEI. This can improve the electrochemical stability of the electrolyte, especially at higher voltages. This compound (TFDO) is a promising fluorinated additive, analogous to the widely studied fluoroethylene carbonate (FEC). The trifluoromethyl group in TFDO is expected to contribute to the formation of a stable and protective SEI layer, potentially leading to improved cycle life and coulombic efficiency.

Principle of Action